Cas no 2228634-08-8 (3-(4-nitro-1H-pyrazol-3-yl)propanal)
3-(4-nitro-1H-pyrazol-3-yl)propanal Chemical and Physical Properties
Names and Identifiers
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- 3-(4-nitro-1H-pyrazol-3-yl)propanal
- EN300-1791614
- 2228634-08-8
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- Inchi: 1S/C6H7N3O3/c10-3-1-2-5-6(9(11)12)4-7-8-5/h3-4H,1-2H2,(H,7,8)
- InChI Key: WPUQISIXBRQKQM-UHFFFAOYSA-N
- SMILES: O=CCCC1=C(C=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 169.04874109g/mol
- Monoisotopic Mass: 169.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 91.6Ų
3-(4-nitro-1H-pyrazol-3-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791614-0.05g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-0.1g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-0.25g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-0.5g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-1.0g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1791614-2.5g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-5.0g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1791614-10.0g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1791614-1g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1791614-5g |
3-(4-nitro-1H-pyrazol-3-yl)propanal |
2228634-08-8 | 5g |
$3770.0 | 2023-09-19 |
3-(4-nitro-1H-pyrazol-3-yl)propanal Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-(4-nitro-1H-pyrazol-3-yl)propanal
Comprehensive Guide to 3-(4-nitro-1H-pyrazol-3-yl)propanal (CAS No. 2228634-08-8): Properties, Applications, and Market Insights
3-(4-nitro-1H-pyrazol-3-yl)propanal (CAS No. 2228634-08-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This nitro-substituted pyrazole derivative features a propanal side chain, making it a valuable intermediate in pharmaceutical and agrochemical research. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become a focal point for researchers exploring novel bioactive molecules.
The molecular structure of 3-(4-nitro-1H-pyrazol-3-yl)propanal combines the reactivity of both the nitro group and the aldehyde functionality, offering multiple sites for chemical modification. This characteristic makes it particularly valuable in medicinal chemistry, where researchers are constantly searching for new scaffolds to develop innovative therapeutic agents. Recent studies have shown promising results when this compound is used as a building block for kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment.
In the field of agrochemicals, 3-(4-nitro-1H-pyrazol-3-yl)propanal has shown potential as a precursor for developing new crop protection agents. With the global push toward sustainable agriculture and reduced environmental impact, researchers are particularly interested in its possible applications in creating biodegradable pesticides. The pyrazole core of this compound is known to interact with various biological targets in pests, while the nitro group can be modified to optimize potency and selectivity.
The synthesis of 3-(4-nitro-1H-pyrazol-3-yl)propanal typically involves multi-step organic reactions starting from commercially available pyrazole derivatives. Recent advancements in green chemistry have led to more efficient synthetic routes with higher yields and reduced environmental impact. These improvements are particularly relevant given the current industry focus on sustainable chemical production and atom economy.
From a commercial perspective, the market for 3-(4-nitro-1H-pyrazol-3-yl)propanal has been growing steadily, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Major chemical suppliers have reported rising demand for this compound, especially from research institutions and specialty chemical manufacturers. The compound's CAS number 2228634-08-8 serves as a unique identifier in global chemical databases and regulatory documentation.
Quality control of 3-(4-nitro-1H-pyrazol-3-yl)propanal is crucial for its applications, with analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry being commonly employed for purity assessment. The compound typically appears as a pale yellow to off-white crystalline powder with specific solubility characteristics that are important for formulation scientists working on drug delivery systems.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of 3-(4-nitro-1H-pyrazol-3-yl)propanal, particularly in areas of inflammatory disease treatment and plant growth regulation. This trend aligns with current healthcare priorities and agricultural challenges, making this compound a subject of ongoing research interest. The ability to modify both the pyrazole ring and the propanal side chain offers numerous possibilities for creating targeted bioactive molecules.
Storage and handling of 3-(4-nitro-1H-pyrazol-3-yl)propanal require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper chemical safety protocols should always be followed, including the use of personal protective equipment and appropriate ventilation. The compound should be stored in a cool, dry place, protected from light to maintain stability.
Future research directions for 3-(4-nitro-1H-pyrazol-3-yl)propanal (CAS 2228634-08-8) may explore its potential in emerging fields such as materials science and catalysis. The compound's unique structure could lend itself to applications in organic electronics or as a ligand in transition metal complexes. As synthetic methodologies continue to advance, we can expect to see more innovative applications of this versatile chemical building block.
For researchers and industry professionals seeking detailed technical information about 3-(4-nitro-1H-pyrazol-3-yl)propanal, comprehensive data sheets are available from specialty chemical suppliers. These typically include specifications for purity, melting point, spectral data, and recommended storage conditions. The compound's growing importance in various research fields ensures continued interest and development around this nitro-pyrazole derivative.
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